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Compound of Interest

Compound Name: alpha,beta-Trehalose

Cat. No.: B3145908

Disclaimer: The majority of commercially available and studied trehalose is the a,a-isomer.
Information specifically on a,B-trehalose (neotrehalose) is scarce, as it is not typically isolated
from living organisms.[1][2] The following application notes and protocols are based on the
well-documented properties of trehalose (a,a-trehalose) and general methodologies for
sweetener evaluation, which would be applicable to the study of a,B-trehalose.

Application Notes
Introduction

Trehalose is a naturally occurring disaccharide composed of two glucose units. It is found in
various organisms, including bacteria, fungi, plants, and invertebrates.[2][3] Commercially, it is
produced from starch.[4] While several isomers exist, a,a-trehalose is the most common. a,3-
trehalose is another stereoisomer.[1] Trehalose is utilized in the food industry as a sweetener,
stabilizer, and texturizer.[5][6] Its unique properties, such as high heat stability and a low
glycemic index, make it a versatile food additive.[2][4]

Physicochemical Properties

Trehalose exhibits several properties that are advantageous in food and pharmaceutical
applications:

o Sweetness Profile: Trehalose has approximately 45-50% the sweetness of sucrose.[1][7] Its
sweetness perception decreases more rapidly at lower concentrations compared to sucrose.

[1]
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 Stability: It is highly resistant to acid hydrolysis and stable at high temperatures, making it
suitable for baked goods and other processed foods.[1][4]

e Non-reducing Sugar: As a non-reducing sugatr, trehalose does not participate in Maillard
browning reactions or glycation of proteins.[2]

e Freezing Point Depression: It is effective in lowering the freezing point of foods, which is
beneficial in frozen products like ice cream.[1]

» Moisture Retention: Trehalose has excellent hydration capabilities, helping to maintain
moisture and prevent damage from freezing or dehydration in food products.[6][8]

Applications in Food and Drug Development

The unique characteristics of trehalose lend it to a variety of applications:

e Food Industry:

o

Bakery and Confectionery: Used as a texturizer and stabilizer.[5]

[¢]

Beverages: Incorporated into fruit juices and other drinks.[4]

[¢]

Frozen Foods: Helps maintain texture during freezing and thawing.[1]

o

Sweetener: Provides a mild sweetness without the intense sweetness of sucrose.[7]
e Drug Development:

o Stabilizer: Its cryoprotectant and vitrification properties make it useful for stabilizing
proteins, and other biomolecules during freeze-drying and storage.[2]

o Excipient: Can be used as a drug excipient due to its stabilizing properties.[2]

o Neuroprotection: Research suggests trehalose may have neuroprotective effects by
inducing autophagy.[1][9]

Metabolic and Signaling Pathways
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In humans, trehalose is metabolized in the small intestine by the enzyme trehalase, which

hydrolyzes it into two glucose molecules.[2][5] These glucose molecules are then absorbed into

the bloodstream.[2] Trehalose is known to have a lower glycemic index compared to glucose,

resulting in a slower and lower rise in blood sugar levels.[7][10]

Recent studies have indicated that trehalose can influence cellular signaling pathways. Notably,

it has been shown to induce autophagy, a cellular process for clearing damaged components,

independently of the mTOR pathway.[9] This is thought to occur through the activation of the

transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy.[9][11]

Quantitative Data Summary

Table 1: Physicochemical Properties of Trehalose

Property Value References
Molar Mass 342.30 g/mol [12]
Sweetness (relative to

~45-50% [11I7]
sucrose)
Glycemic Index (Gl) 38 [7]
Caloric Content (dihydrate

~90% of sucrose [1]
form)
Melting Point (anhydrous) 203 °C [1]

Table 2: Applications of Trehalose in Various Industries
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Industry Application Benefit References
) Mild sweetness,
Sweetener, Texturizer,
Food - improved texture and [51[6]
Stabilizer B
stability
Freezing point
Frozen Desserts depression, texture [1]
preservation
Heat stability,
Baked Goods ] ) [41[8]
moisture retention
Protection of proteins
Pharmaceutical Biologic Stabilizer and cells during [2]
cryopreservation
o Inert filler with
Excipient o ) [2]
stabilizing properties
) o Hydration and
Cosmetics Moisturizer [8]

protection of skin cells

Experimental Protocols

Protocol for Sensory Evaluation of Sweetness

This protocol is designed to determine the sweetness intensity of a,3-trehalose relative to

Sucrose.

Objective: To quantify the perceived sweetness of a,B-trehalose solutions at various

concentrations.

Materials:

e a,B-Trehalose

e Sucrose (analytical grade)

¢ Distilled water
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e 50 mL beakers

e Graduated cylinders

e Stirring rods

Procedure:

» Panelist Selection and Training: Select and train a panel of 10-15 individuals in sensory
evaluation techniques for sweeteners.[13]

e Sample Preparation:

o Prepare a series of sucrose solutions at 1%, 2%, 3.5%, 5%, and 7% (w/v) in distilled water
to serve as references.[13]

o Prepare a,B-trehalose solutions at concentrations expected to have similar sweetness
levels to the sucrose references. Based on a,a-trehalose, initial concentrations could be
approximately double those of the sucrose solutions.

o Present samples (30 mL) in coded beakers at room temperature.[14]

o Evaluation:

o Panelists will taste each sample, swishing it in their mouth for 5-6 seconds before
swallowing.[14]

o Panelists will rate the sweetness intensity of each sample on an unstructured 100 mm
graphical scale, anchored from "imperceptible” to "extremely strong".[14]

o Panelists should rinse their mouths with distilled water between samples.[14]

o Data Analysis:

o Measure the ratings from the graphical scale.

o Plot a concentration-response curve for both sucrose and a,3-trehalose.
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o From these curves, determine the concentration of a,3-trehalose that provides equivalent
sweetness to each sucrose reference solution.[13]

Protocol for Determining Glycemic Index (Gl)

This protocol outlines the in vivo method for determining the glycemic index of a,3-trehalose.

Objective: To measure the effect of a,B-trehalose ingestion on blood glucose levels compared
to a reference carbohydrate.

Materials:

e a,3-Trehalose

e Glucose (reference food)

» Blood glucose monitoring device (glucometer)

e Lancets

o Test strips

Procedure:

o Subject Recruitment: Recruit at least 10 healthy human subjects.[15]

e Protocol:
o Subjects should fast for 10-12 hours overnight.
o Afasting blood glucose level is measured.

o Subjects consume a test portion of a,B-trehalose containing 50 grams of available
carbohydrate, dissolved in water.

o Blood glucose levels are measured at 15, 30, 45, 60, 90, and 120 minutes after
consumption.[16]
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o On a separate day, the same procedure is repeated with 50 grams of glucose as the
reference food.[15]

o Data Analysis:

o For each subject, calculate the incremental Area Under the Curve (IAUC) for the blood
glucose response for both the test food and the reference food.

o The GI of a,B-trehalose is calculated for each subject as: (IAUC of a,B-trehalose / iIAUC of
glucose) x 100.[15]

o The final Gl is the average of the Gl values from all subjects.

Protocol for Stability Testing in a Beverage Matrix

This protocol is for assessing the stability of a,3-trehalose in a liquid food system under various

storage conditions.
Objective: To evaluate the chemical stability of a,B-trehalose in a model beverage over time.

Materials:

a,B-Trehalose

Model beverage system (e.qg., citrate buffer at a specific pH)

High-Performance Liquid Chromatography (HPLC) system

Incubators/stability chambers set to different temperatures (e.g., 4°C, 25°C, 40°C).[17][18]
Procedure:

e Sample Preparation:

o Prepare a solution of a,B-trehalose in the model beverage at a known concentration.

o Dispense the solution into sealed containers to prevent evaporation.

e Storage:
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o Store the samples in stability chambers at the different temperature conditions.
e Analysis:

o At specified time points (e.g., 0, 1, 3, 6 months), remove samples from each storage
condition.[19]

o Quantify the concentration of a,p-trehalose using a validated HPLC method.[20][21]
» Data Evaluation:
o Plot the concentration of a,3-trehalose as a function of time for each storage condition.

o Determine the degradation rate and estimate the shelf life under each condition.[19]

Visualizations
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Caption: Metabolic pathway of dietary trehalose in humans.
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Caption: Experimental workflow for sensory evaluation of sweeteners.
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Caption: Signaling pathway of trehalose-induced autophagy via TFEB activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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